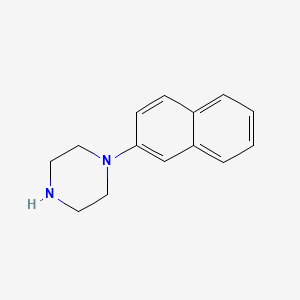

1-(Naphthalen-2-yl)piperazine

Descripción general

Descripción

1-Naftil-2-il-piperazina es un compuesto químico con la fórmula molecular C14H16N2. Es un derivado de la piperazina, un compuesto orgánico heterocíclico que consiste en un anillo de seis miembros que contiene dos átomos de nitrógeno en posiciones opuestas. La parte naftalina en 1-Naftil-2-il-piperazina es un hidrocarburo aromático bicíclico, que imparte propiedades químicas y físicas únicas al compuesto. Este compuesto es de gran interés en varios campos, incluida la química medicinal, debido a sus posibles actividades biológicas.

Métodos De Preparación

La síntesis de 1-Naftil-2-il-piperazina se puede lograr a través de varios métodos. Una ruta sintética común implica la ciclación de derivados de 1,2-diamina con sales de sulfonio . Este método generalmente implica la reacción de una 1,2-diamina protegida con una sal de sulfonio en condiciones básicas, seguida de desprotección para producir el derivado de piperazina deseado. Otro método implica la apertura de anillo de aziridinas bajo la acción de N-nucleófilos . Los métodos de producción industrial pueden variar, pero a menudo involucran principios similares de reacciones de ciclación y apertura de anillo.

Análisis De Reacciones Químicas

1-Naftil-2-il-piperazina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar usando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el anillo de piperazina puede ser sustituido con varios grupos funcionales utilizando reactivos y condiciones apropiados.

Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y otros nucleófilos o electrófilos, dependiendo de la transformación deseada. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-(Naphthalen-2-yl)piperazine has been studied for its interactions with various neurotransmitter receptors, making it a valuable compound in neuropharmacology.

Dopamine Receptor Modulation

Research indicates that this compound exhibits significant binding affinity for dopamine receptors, particularly D2 and D3 subtypes. These interactions have implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. For instance, compounds derived from this structure are being investigated for their potential to enhance dopaminergic signaling while minimizing side effects associated with traditional antipsychotic medications .

Serotonin Receptor Inhibition

The compound also acts as an inhibitor of the 5-hydroxytryptamine receptor 1A (5-HT1A), which is involved in mood regulation and anxiety disorders. This inhibition suggests potential applications in developing anxiolytic or antidepressant medications .

Antiparasitic Applications

Recent studies have highlighted the use of this compound derivatives as anthelmintic agents. These compounds demonstrate efficacy against various endoparasitic infections in veterinary medicine, particularly in treating infestations caused by nematodes and other worms in domesticated animals. The development of new formulations incorporating this compound aims to improve bioavailability and therapeutic efficacy against resistant parasite strains .

Cosmetic Formulations

The unique properties of this compound have led to its exploration in cosmetic formulations. Its potential as a skin-conditioning agent is under investigation, focusing on enhancing skin hydration and stability of cosmetic products. Research into its integration into topical formulations aims to leverage its biochemical properties for improved skin health benefits .

Synthesis and Structural Variants

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity or reduce toxicity. For instance, derivatization strategies include altering the piperazine ring or introducing different substituents on the naphthalene moiety to optimize receptor binding profiles .

Case Study 1: Neuroprotective Properties

A study investigated a series of naphthalene-piperazine derivatives for their neuroprotective effects in Parkinson's disease models. The results indicated that certain derivatives exhibited enhanced neuroprotection through antioxidant mechanisms alongside dopaminergic receptor modulation, suggesting a dual-action therapeutic approach .

Case Study 2: Veterinary Applications

In a veterinary context, a formulation containing this compound was tested against common ectoparasites in dogs and cats. The results showed significant reduction in parasite load compared to control groups, indicating its potential as a new treatment option for pet owners seeking effective antiparasitic solutions .

Mecanismo De Acción

El mecanismo de acción de 1-Naftil-2-il-piperazina implica su interacción con varios objetivos moleculares. Actúa como un agente serotoninérgico mixto no selectivo, ejerciendo agonismo parcial en varios receptores de serotonina, incluidos 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E y 5-HT1F . Además, antagoniza los receptores 5-HT2A, 5-HT2B y 5-HT2C . Estas interacciones conducen a varios efectos fisiológicos, como la hiperfagia, la hiperactividad y la anxiolisis, que probablemente están mediados principalmente por el bloqueo del receptor 5-HT2C .

Comparación Con Compuestos Similares

1-Naftil-2-il-piperazina se puede comparar con otros compuestos similares, como:

Fenilpiperazina: Otro derivado de piperazina con un grupo fenilo en lugar de una parte naftalina.

Difenilpiperazina: Un compuesto con dos grupos fenilo unidos al anillo de piperazina.

Quipazina: Un derivado de piperazina conocido por su actividad serotoninérgica.

La singularidad de 1-Naftil-2-il-piperazina radica en su parte naftalina, que imparte propiedades químicas y biológicas distintas en comparación con otros derivados de piperazina .

Actividad Biológica

1-(Naphthalen-2-yl)piperazine is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacokinetics, and various biological effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound is a phenylpiperazine derivative characterized by a naphthalene ring attached to a piperazine moiety. This structure is crucial for its interaction with various biological targets, particularly serotonin receptors.

Target Receptors:

this compound primarily acts on serotonin receptors, exhibiting partial agonism at several subtypes, including:

- 5-HT1A

- 5-HT1B

- 5-HT1D

- 5-HT1E

- 5-HT1F

Additionally, it antagonizes the 5-HT2A, 5-HT2B, and 5-HT2C receptors, indicating a mixed serotonergic profile that can influence mood and behavior significantly.

Biochemical Pathways:

The compound modulates biochemical pathways involving serotonin, impacting neurotransmission and potentially affecting conditions like anxiety and depression. Its interaction with these receptors can lead to various physiological responses, including changes in mood and appetite regulation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral absorption and distribution throughout the body, including the central nervous system. This distribution is critical for its action on serotonin receptors in the brain.

In Vitro and In Vivo Studies

Research has demonstrated that this compound influences several biological activities:

Cellular Effects:

The compound has been shown to affect cell signaling pathways, gene expression, and metabolic processes. For instance, in animal models, it has been linked to:

- Hyperphagia: Increased appetite.

- Hyperactivity: Enhanced locomotor activity.

- Anxiolysis: Reduction in anxiety behaviors, particularly through blockade of the 5-HT2C receptor .

Dosage Effects:

The effects of this compound vary with dosage:

- Lower Doses: Mild effects such as increased appetite.

- Higher Doses: More pronounced effects including significant anxiolytic properties.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

-

Anxiolytic Activity:

A study demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors in rodent models. The anxiolytic effect was attributed to its action on the 5-HT receptors . -

Antifungal Activity:

Novel derivatives of piperazine containing this compound were tested for antifungal properties. Results indicated moderate antifungal activity against plant pathogens, suggesting potential agricultural applications .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-naphthalen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-4-13-11-14(6-5-12(13)3-1)16-9-7-15-8-10-16/h1-6,11,15H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLBVIFUVSUSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57536-91-1 | |

| Record name | 57536-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Were there any other notable findings related to the 1-(naphthalen-2-yl)piperazine-containing compound?

A2: Interestingly, while the this compound derivative demonstrated promising cytotoxic activity, it exhibited excellent free radical scavenging efficacy in the ABTS assay but not in the DPPH assay. [] This suggests that the antioxidant properties of these compounds might not directly correlate with their cytotoxic activity and that different mechanisms could be responsible for these activities. Further investigation is warranted to understand the interplay between the antioxidant and cytotoxic effects of these derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.